3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Overview
Description
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a benzothiadiazine ring system fused with a trimethoxyphenyl group. Benzothiadiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of 3,4,5-trimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then cyclized using a base such as sodium hydroxide to yield the desired benzothiadiazine compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar benzothiadiazine core but with a triazole ring fused to the structure.
Benzothiazoles: These compounds have a benzothiazole ring system and exhibit similar biological activities.
Uniqueness
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to the presence of the trimethoxyphenyl group, which can enhance its biological activity and selectivity. The specific substitution pattern on the phenyl ring can also influence the compound’s pharmacokinetic properties and its ability to interact with biological targets .
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-21-12-8-10(9-13(22-2)15(12)23-3)16-17-11-6-4-5-7-14(11)24(19,20)18-16/h4-9,16-18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRMUEVPMYZWSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3S(=O)(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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